2-Methoxyphenylboronic acid

Übersicht

Beschreibung

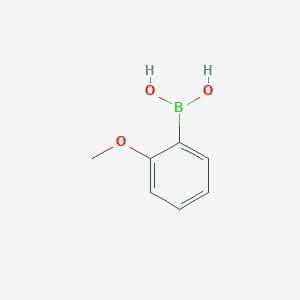

2-Methoxyphenylboronic acid, also known as (2-Methoxyphenyl)boric acid, is an organoboron compound with the molecular formula CH₃OC₆H₄B(OH)₂. This compound is a derivative of phenylboronic acid, where a methoxy group is substituted at the ortho position of the phenyl ring. It is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, due to its ability to form carbon-carbon bonds efficiently .

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen: 2-Methoxyphenylboronsäure kann durch verschiedene Verfahren synthetisiert werden. Ein gängiger Ansatz beinhaltet die Reaktion von 2-Methoxyphenylmagnesiumbromid mit Trimethylborat, gefolgt von Hydrolyse. Die Reaktionsbedingungen umfassen typischerweise:

Reagenzien: 2-Methoxyphenylmagnesiumbromid, Trimethylborat

Lösungsmittel: Wasserfreies Ether

Temperatur: Raumtemperatur

Hydrolyse: Saure Aufarbeitung mit Salzsäure

Industrielle Produktionsmethoden: In industriellen Umgebungen beinhaltet die Produktion von 2-Methoxyphenylboronsäure häufig großtechnische Grignard-Reaktionen, gefolgt von der Reinigung durch Umkristallisation. Der Prozess ist auf hohe Ausbeute und Reinheit optimiert, um sicherzustellen, dass die Verbindung die für verschiedene Anwendungen erforderlichen Spezifikationen erfüllt .

Analyse Chemischer Reaktionen

Suzuki-Miyaura Coupling

2-Methoxyphenylboronic acid serves as a key substrate in Suzuki-Miyaura reactions, enabling the formation of carbon-carbon bonds between aryl halides and boronic acids. Notable examples include:

-

Reaction with 4'-Bromoacetophenone :

Using Pd(OAc)₂ and a phenylphosphinacalixfuran ligand in water at reflux, this compound couples with 4'-bromoacetophenone to yield the biaryl product in 72% yield (Table 1, Entry 18) . -

Heterocyclic Coupling :

The compound reacts with 2-bromothiophene under similar conditions, producing heterocyclic biaryl products in 61% yield (Table 1, Entry 5) .

Key Catalytic Systems :

| Catalyst System | Base | Solvent | Temperature | Yield (%) | Source |

|---|---|---|---|---|---|

| Pd(OAc)₂ + phenylphosphinacalixfuran | K₃PO₄·3H₂O | Water | Reflux | 72 | |

| Pd(PPh₃)₂Cl₂ | NaHCO₃ | THF | Reflux | 85–90 |

Substrate Scope and Electronic Effects

The reactivity of this compound varies with the electronic nature of coupling partners:

-

Electron-Deficient Aryl Halides :

Reactions with aryl bromides bearing –NO₂, –CHO, or –COCH₃ groups proceed efficiently, yielding products in 85–95% yields (Table 1, Entries 2–4) . -

Electron-Rich Aryl Halides :

Coupling with –OCH₃ or –CH₃-substituted aryl bromides achieves moderate to high yields (60–90% ) (Table 1, Entries 8–16) . -

Steric Challenges :

Despite steric hindrance at the ortho position, reactions with hindered aryl bromides (e.g., 4'-bromoacetophenone) remain effective, yielding 72% (Table 1, Entry 18) .

Reaction Optimization and Conditions

Optimal conditions for high yields involve:

Degradation Considerations :

Prolonged reaction times or strongly basic conditions (pH > 10) may lead to boronic acid protodeboronation, reducing yields .

Comparative Reactivity

| Boronic Acid | Reaction Partner | Catalyst | Yield (%) |

|---|---|---|---|

| This compound | 4'-Bromoacetophenone | Pd(OAc)₂ | 72 |

| 4-Methoxyphenylboronic acid | 4-Bromobenzonitrile | Pd(OAc)₂ | 80 |

| 5-Fluoro-2-methoxyphenylboronic acid | Aryl bromides | Pd(OAc)₂ | 61–90 |

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

Suzuki-Miyaura Cross-Coupling Reactions

One of the primary applications of 2-methoxyphenylboronic acid is in Suzuki-Miyaura cross-coupling reactions. This reaction involves the coupling of a boronic acid with an aryl or vinyl halide, facilitated by a palladium catalyst. The process is crucial for synthesizing biaryl compounds, which are valuable intermediates in pharmaceuticals and agrochemicals.

Table 1: Reaction Conditions for Suzuki-Miyaura Coupling Using this compound

| Parameter | Details |

|---|---|

| Catalyst | Palladium(0) complex |

| Base | Potassium carbonate |

| Solvent | Tetrahydrofuran or water |

| Temperature | Room temperature |

| Reaction Time | Several hours |

Recent studies have highlighted the efficiency of this compound in forming biaryl structures under mild conditions, making it a preferred choice in synthetic organic chemistry .

Pharmaceutical Applications

Drug Development

The unique reactivity of this compound has led to its exploration in drug development. It has been utilized as a building block for synthesizing various biologically active compounds. For instance, it has been incorporated into the synthesis of inhibitors targeting specific enzymes involved in cancer progression .

Case Study: Inhibitors of Proteasome Activity

Research has demonstrated that derivatives of this compound can inhibit proteasome activity, which is critical for cancer cell survival. These compounds have shown promise as potential anticancer agents due to their ability to disrupt cellular processes essential for tumor growth .

Agricultural Applications

Pesticide Development

The compound is also being investigated for its role in developing new pesticides. Its effectiveness as a coupling agent allows for the synthesis of novel agrochemicals that can target specific pests while minimizing environmental impact .

Material Science

Advanced Materials Synthesis

In materials science, this compound serves as a precursor for synthesizing advanced materials, including polymers and electronic components. Its ability to form stable covalent bonds makes it suitable for creating materials with tailored properties .

Recent studies have suggested that boronic acids, including this compound, exhibit antimicrobial properties. This has opened avenues for research into their use as antibacterial agents against various pathogens.

Table 2: Antimicrobial Activity of Related Boronic Acids

| Compound Name | MIC (µg/mL) against E. coli | MIC (µg/mL) against B. cereus |

|---|---|---|

| This compound | TBD | TBD |

| 5-Trifluoromethyl-2-formylphenylboronic acid | 50 | 25 |

| 2-Fluoro-5-iodophenylboronic acid | 100 | 50 |

These findings suggest that further exploration of this compound's derivatives could yield promising candidates for therapeutic use against bacterial infections .

Wirkmechanismus

The mechanism of action of 2-methoxyphenylboronic acid in Suzuki-Miyaura coupling involves several key steps:

Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl halide.

Transmetalation: The aryl group from the boronic acid is transferred to the palladium complex.

Reductive Elimination: The coupled product is formed, and the palladium catalyst is regenerated.

This mechanism ensures efficient formation of carbon-carbon bonds, making the compound valuable in synthetic chemistry .

Vergleich Mit ähnlichen Verbindungen

2-Methoxyphenylboronsäure kann mit anderen Boronsäuren verglichen werden, wie z. B.:

Phenylboronsäure: Fehlt die Methoxygruppe, wodurch sie weniger elektronenreich und in bestimmten Kupplungsreaktionen weniger reaktiv ist.

4-Methoxyphenylboronsäure: Die Methoxygruppe befindet sich an der para-Position, was die elektronischen Eigenschaften und die Reaktivität unterschiedlich beeinflusst.

2-Fluorphenylboronsäure: Der Fluorsubstituent bietet im Vergleich zur Methoxygruppe unterschiedliche sterische und elektronische Effekte.

Die einzigartige Positionierung der Methoxygruppe in 2-Methoxyphenylboronsäure erhöht ihre Reaktivität und Selektivität in verschiedenen chemischen Reaktionen .

Biologische Aktivität

2-Methoxyphenylboronic acid (CAS Number: 5720-06-9) is a significant compound in medicinal chemistry, particularly noted for its biological activities. This article explores its antibacterial properties, potential applications in drug development, and the underlying mechanisms of action.

- Molecular Formula : C₇H₉BO₃

- Molecular Weight : 151.96 g/mol

- Density : 1.2 g/cm³

- Melting Point : 105-110 °C

- Boiling Point : 306.8 °C at 760 mmHg

Antibacterial Activity

Recent studies have highlighted the antibacterial and antibiofilm activities of various boronic acids, including this compound. Research indicates that compounds like 3,5-diiodo-2-methoxyphenylboronic acid (DIMPBA) exhibit significant antibacterial effects against Vibrio species, which are known to cause foodborne illnesses.

Minimum Inhibitory Concentrations (MIC)

The following table summarizes the MIC values for selected boronic acids against Vibrio parahaemolyticus and Vibrio harveyi:

| Compound Name | MIC (µg/mL) | Growth Inhibition (%) |

|---|---|---|

| This compound | >500 | Not specified |

| 3,5-Diiodo-2-methoxyphenylboronic acid (DIMPBA) | 100 | 30.3 |

| 2-Fluoro-5-iodophenylboronic acid (FIPBA) | 100 | 24.1 |

| Control (No treatment) | >500 | - |

DIMPBA has shown a remarkable ability to inhibit biofilm formation, which is crucial in preventing chronic infections associated with biofilms.

The mechanism by which boronic acids exert their antibacterial effects is primarily through the inhibition of bacterial virulence factors. DIMPBA and similar compounds have been shown to reduce motility, hydrophobicity, and indole synthesis in bacteria, thereby hampering their ability to form biofilms and establish infections .

Case Studies

- Antibiofilm Properties : A study evaluating the efficacy of DIMPBA against biofilms formed by Vibrio parahaemolyticus revealed that at a concentration of 100 µg/mL, it significantly reduced biofilm biomass and inhibited virulence factor expression .

- Pharmacological Characterization : In another investigation, this compound was used as a substrate in Suzuki coupling reactions, demonstrating its utility in synthesizing more complex pharmaceutical compounds . This highlights its role not only as a therapeutic agent but also as a building block in drug development.

Applications in Drug Development

The unique properties of boronic acids make them valuable in various fields:

- Antimicrobial Agents : Their ability to combat resistant bacterial strains positions them as critical candidates for new antibiotics.

- Cancer Therapy : Boronic acids are being explored for their potential in targeting specific cancer pathways due to their ability to interact with biological molecules selectively .

Eigenschaften

IUPAC Name |

(2-methoxyphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BO3/c1-11-7-5-3-2-4-6(7)8(9)10/h2-5,9-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROEQGIFOWRQYHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=CC=C1OC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40370057 | |

| Record name | 2-Methoxyphenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40370057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5720-06-9 | |

| Record name | 2-Methoxyphenylboronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5720-06-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methoxyphenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40370057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary use of 2-Methoxyphenylboronic acid in organic synthesis?

A: this compound serves as a crucial building block in Suzuki-Miyaura coupling reactions. [, , , ] This palladium-catalyzed reaction enables the formation of carbon-carbon bonds between this compound and various organic halides, providing a versatile route to synthesize complex molecules. For example, it plays a key role in synthesizing substituted Benzo[c]chromen-6-ones through a Suzuki coupling and lactonization sequence. []

Q2: Are there any studies exploring the biological activity of compounds derived from this compound?

A: Yes, derivatives of this compound, particularly halogenated analogs, have shown promising antibacterial and antibiofilm properties. For instance, 3,5-diiodo-2-methoxyphenylboronic acid (DIMPBA) displayed potent activity against Vibrio parahaemolyticus and Vibrio harveyi, inhibiting both planktonic growth and biofilm formation. [] These findings suggest potential applications for these compounds in addressing challenges related to bacterial infections, particularly in aquaculture and food safety.

Q3: What are the advantages of using ionic liquids in Suzuki coupling reactions involving this compound?

A: Research indicates that incorporating ionic liquids, such as [BMIM][PF6], can significantly accelerate Suzuki coupling reactions involving this compound. [] Moreover, employing Lewis acidic ionic liquids like [BMIM][Al2Cl7] or [TMAH][Al2Cl7] allows for a one-pot synthesis of benzo[c]chromen-6-ones, streamlining what would traditionally be a multi-step process. [] This highlights the potential of ionic liquids to improve reaction efficiency and simplify synthetic procedures.

Q4: Is there any structural information available for this compound or its derivatives?

A: Yes, X-ray crystallographic analysis of 2-(2-Hydroxyphenyl)-1-azaazulene, a derivative of this compound, revealed a planar ring system stabilized by an intramolecular hydrogen bond between the phenolic hydrogen atom and the nitrogen atom of the azaazulenyl ring. [] This information provides valuable insights into the molecular geometry and potential intermolecular interactions of this class of compounds.

Q5: What analytical techniques are commonly employed to characterize this compound and its derivatives?

A: Common analytical techniques used for characterizing this compound and its derivatives include nuclear magnetic resonance (NMR) spectroscopy and infrared (IR) spectroscopy. [] For instance, the structure of 5-Fluoro-2-methoxyphenylboronic acid, synthesized from this compound, was confirmed using 1H NMR and IR. [] These techniques help to elucidate the structure and purity of the synthesized compounds.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.